molecular formula C21H17FN2O3S2 B2636685 4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide CAS No. 941987-47-9

4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide

Cat. No.: B2636685
CAS No.: 941987-47-9
M. Wt: 428.5
InChI Key: KWUUUKPXPJUGKB-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a fluorophenyl ring, a naphthothiazole moiety, and a butanamide chain, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole core, followed by the introduction of the butanamide chain and the sulfonyl group. Key steps include:

    Formation of Naphthothiazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Butanamide: The butanamide chain is introduced via amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups at the fluorophenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The naphthothiazole moiety may interact with cellular receptors, modulating signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chlorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide
  • 4-((4-bromophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide
  • 4-((4-methylphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide

Uniqueness

4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S2/c22-15-8-10-16(11-9-15)29(26,27)13-3-6-19(25)24-21-23-18-12-7-14-4-1-2-5-17(14)20(18)28-21/h1-2,4-5,7-12H,3,6,13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUUUKPXPJUGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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